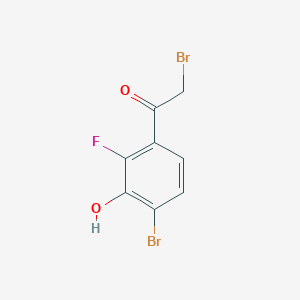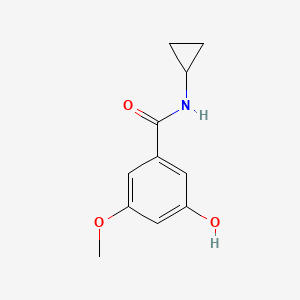
N-cyclopropyl-3-hydroxy-5-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-hydroxy-5-methoxybenzamide is a benzamide derivative characterized by the presence of a cyclopropyl group, a hydroxyl group, and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-hydroxy-5-methoxybenzamide typically involves the reaction of 3-hydroxy-5-methoxybenzoic acid with cyclopropanamine. The reaction is facilitated by the use of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine. The reaction is carried out in a solvent such as N,N-dimethylformamide at a temperature of around 40°C for several hours. The product is then extracted and purified using techniques like silica-gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-cyclopropyl-3-hydroxy-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-3-oxo-5-methoxybenzamide.
Reduction: Formation of N-cyclopropyl-3-hydroxy-5-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-cyclopropyl-3-hydroxy-5-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-cyclopropyl-3-hydroxy-5-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclopropyl group may influence the compound’s overall conformation and its ability to interact with target proteins.
類似化合物との比較
Similar Compounds
N-cyclopropyl-3-hydroxy-4-methoxybenzamide: Similar structure but with the methoxy group at the 4-position instead of the 5-position.
3-hydroxy-N,N-dimethylbenzamide: Lacks the cyclopropyl group and has dimethylamine instead of the benzamide moiety.
Uniqueness
N-cyclopropyl-3-hydroxy-5-methoxybenzamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropyl group adds steric hindrance and rigidity to the molecule, potentially enhancing its stability and specificity in interactions with biological targets .
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
N-cyclopropyl-3-hydroxy-5-methoxybenzamide |
InChI |
InChI=1S/C11H13NO3/c1-15-10-5-7(4-9(13)6-10)11(14)12-8-2-3-8/h4-6,8,13H,2-3H2,1H3,(H,12,14) |
InChIキー |
NVISTYJOQVXLHV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)O)C(=O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
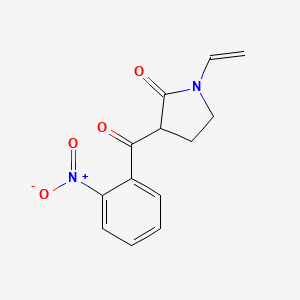

![3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid](/img/structure/B13719739.png)

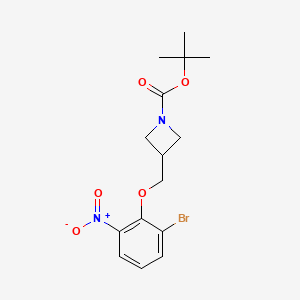
![[2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester](/img/structure/B13719756.png)
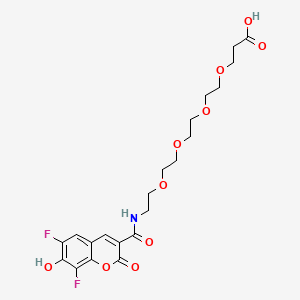
![3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719760.png)
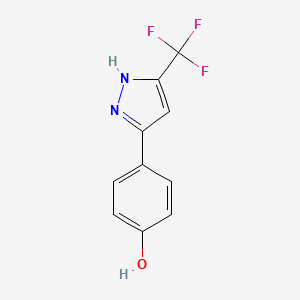

![(1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719778.png)
